molecular formula C6Cl3F6N3 B100965 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine CAS No. 16617-00-8

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine

Cat. No.: B100965
CAS No.: 16617-00-8
M. Wt: 334.4 g/mol
InChI Key: MYPGWKSSWURUMJ-UHFFFAOYSA-N
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Description

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The unique structure of this compound, characterized by the presence of chloro and difluoromethyl groups, imparts distinct chemical properties that make it valuable for specific applications.

Scientific Research Applications

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine has a wide range of scientific research applications:

Safety and Hazards

Sigma-Aldrich provides “2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Preparation Methods

The synthesis of 2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with chloro(difluoro)methyl reagents. The process generally follows these steps:

    Starting Material: Cyanuric chloride is used as the starting material.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with chloro(difluoro)methyl groups.

    Catalysts and Solvents: Various catalysts and solvents may be employed to facilitate the reaction and improve yield.

Industrial production methods may involve large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.

    2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Used in various chemical reactions and as a reagent in organic synthesis.

    2,4,6-Tris(allyloxy)-1,3,5-triazine: Employed in polymer chemistry and materials science .

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPGWKSSWURUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl3F6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380756
Record name 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16617-00-8
Record name 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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